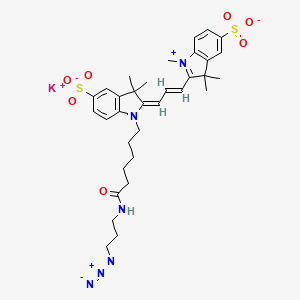

Sulfo-cyanine3 azide (potassium)

Description

Entwicklung und Bedeutung von Cyaninfarbstoffen als Forschungssonden

Cyaninfarbstoffe, eine Klasse synthetischer Farbstoffe, haben die Fluoreszenzmarkierung in der Biotechnologie revolutioniert. creative-diagnostics.com Ihre Entwicklung hat zu Sonden mit verbesserter Helligkeit, Stabilität und einem breiteren Spektralbereich geführt, die eine detaillierte Visualisierung und Quantifizierung von Biomolekülen ermöglichen. creative-diagnostics.com Im Vergleich zu herkömmlichen Farbstoffen wie Fluorescein und Rhodaminen bieten Cyanine (B1664457) eine hellere und stabilere Fluoreszenz. creative-diagnostics.comwikipedia.org Sie werden zur Markierung einer Vielzahl von Biomolekülen wie Proteinen, Antikörpern, Peptiden und Nukleinsäuren verwendet und finden in einer Reihe von Fluoreszenzdetektionstechniken Anwendung, darunter Durchflusszytometrie, Mikroskopie und Microarray-Assays. wikipedia.orgaxispharm.com

Die chemische Struktur von Cyaninfarbstoffen, die durch ein konjugiertes System zwischen zwei Stickstoffatomen gekennzeichnet ist, ermöglicht einen effizienten Energietransfer und damit eine lebhafte Fluoreszenz. creative-diagnostics.com Diese strukturelle Vielseitigkeit erlaubt es, die Eigenschaften des Farbstoffs für spezifische Anwendungen anzupassen. creative-diagnostics.com Insbesondere Indocyanine, die eine Polymethylenkette enthalten, die 3,3-Dialkyl-Indolenin-Heterozyklen verbindet, werden für biomedizinische Anwendungen bevorzugt. nih.gov

Überblick über Sulfo-Cyanin3-Azid (Kaliumsalz) innerhalb der Cyaninfarbstoff-Familie

Sulfo-Cyanin3-Azid (Kaliumsalz) ist ein wasserlöslicher Azidfarbstoff, der speziell für die Click-Chemie entwickelt wurde. lumiprobe.comantibodies.com Seine Absorptions- und Emissionseigenschaften sind identisch mit denen des Cy3®-Fluorophors. lumiprobe.comantibodies.com Die hohe Helligkeit und Photostabilität des Fluorophors in Verbindung mit seiner ausgezeichneten Wasserlöslichkeit machen es zu einer idealen Wahl für die Markierung verschiedener Moleküle in wässriger Phase mittels Click-Chemie. lumiprobe.comantibodies.comapexbt.com Die Click-Reaktion kann in reinem Wasser ohne die Notwendigkeit von organischen Co-Lösungsmitteln durchgeführt werden, was die Markierung empfindlicher Moleküle und sogar intakter biologischer Objekte ermöglicht. lumiprobe.comantibodies.comapexbt.com

Die Sulfonatgruppen in Sulfo-Cyanin3-Azid verleihen dem Farbstoff nicht nur Wasserlöslichkeit, sondern reduzieren auch das Fluoreszenz-Quenching, das durch Farbstoff-Farbstoff-Wechselwirkungen entstehen kann. apexbt.com Dies macht es zu einem robusten Werkzeug für eine Vielzahl von Bioimaging-Anwendungen. nih.gov

Umfang und Forschungsanforderungen für Sulfo-Cyanin3-Azid (Kaliumsalz)

Die Forschung konzentriert sich auf die Erweiterung der Anwendungsmöglichkeiten von Sulfo-Cyanin3-Azid (Kaliumsalz) in der biomedizinischen Forschung. Ein Schwerpunkt liegt auf der Entwicklung neuer Biokonjugationstechniken, um den Farbstoff effizient an eine breitere Palette von Biomolekülen zu binden. axispharm.comaxispharm.com Die "Click-Chemie", insbesondere die Kupfer(I)-katalysierte Azid-Alkin-Cycloaddition (CuAAC) und die spannungsgeförderte Azid-Alkin-Cycloaddition (SPAAC), sind hier von zentraler Bedeutung. medchemexpress.commedchemexpress.commdpi.comnih.gov Diese Reaktionen ermöglichen die irreversible Bildung einer stabilen Triazol-Bindung. nih.gov

Ein weiteres Forschungsgebiet ist die Untersuchung der photophysikalischen Eigenschaften von Sulfo-Cyanin3, wenn es an Biomoleküle wie DNA gebunden ist. Studien haben gezeigt, dass die Fluoreszenzquantenausbeute und die Lebensdauer von Cy3 stark von seiner Mikroumgebung abhängen. nih.gov Das Verständnis dieser Einflüsse ist entscheidend für die genaue Interpretation von Fluoreszenzdaten in komplexen biologischen Systemen. nih.gov Zukünftige Forschungsarbeiten werden sich darauf konzentrieren, neue multifunktionale fluoreszierende Sonden zu entwickeln und deren klinische Anwendung zu fördern. nih.gov

Physikochemische Eigenschaften und spektrale Daten von Sulfo-Cyanin3-Azid (Kaliumsalz)

Die einzigartigen Eigenschaften von Sulfo-Cyanin3-Azid (Kaliumsalz) machen es zu einem wertvollen Werkzeug in der biomedizinischen Forschung.

| Eigenschaft | Wert |

| Molekülformel | C₃₃H₄₁N₆KO₇S₂ lumiprobe.comantibodies.com |

| Molekulargewicht | 736.94 g/mol lumiprobe.comantibodies.com |

| Aussehen | Dunkelrote Kristalle lumiprobe.comantibodies.com |

| Löslichkeit | Löslich in Wasser, DMF und DMSO lumiprobe.comantibodies.com |

| Absorptionsmaximum (λ_max) | 548 nm antibodies.com |

| Emissionsmaximum (λ_em) | 563 nm antibodies.com |

| Extinktionskoeffizient (ε) | 162,000 M⁻¹cm⁻¹ antibodies.com |

| Fluoreszenzquantenausbeute (Φ) | 0.1 antibodies.com |

Anwendungen in der Biokonjugation und im Bioimaging

Sulfo-Cyanin3-Azid (Kaliumsalz) ist ein vielseitiges Werkzeug für die Markierung und Visualisierung von Biomolekülen.

Click-Chemie-Anwendungen

Die Azidgruppe in Sulfo-Cyanin3-Azid ermöglicht die Teilnahme an "Click-Chemie"-Reaktionen, einer Reihe von hocheffizienten und spezifischen Biokonjugationsreaktionen. medchemexpress.commedchemexpress.com

Kupfer(I)-katalysierte Azid-Alkin-Cycloaddition (CuAAC): Diese Reaktion ermöglicht die kovalente Bindung des Farbstoffs an Moleküle, die eine Alkingruppe enthalten. medchemexpress.commedchemexpress.com

Spannungsgeförderte Azid-Alkin-Cycloaddition (SPAAC): Diese kupferfreie Click-Reaktion ist ideal für die Markierung in lebenden Systemen, da sie die Toxizität von Kupfer vermeidet. Sie wird mit Molekülen durchgeführt, die gespannte Cyclooctine wie DBCO oder BCN enthalten. medchemexpress.commedchemexpress.com

Diese Methoden ermöglichen die präzise und stabile Markierung von Proteinen, Nukleinsäuren und anderen Biomolekülen für eine Vielzahl von nachgeschalteten Anwendungen. mdpi.com

Fluoreszenzmikroskopie und -bildgebung

Aufgrund seiner hellen und photostabilen Fluoreszenz wird Sulfo-Cyanin3-Azid in verschiedenen Mikroskopietechniken eingesetzt. axispharm.comnih.govaxispharm.comaxispharm.com

Konfokale Mikroskopie: Ermöglicht die hochauflösende Visualisierung von zellulären Strukturen und Prozessen. axispharm.comaxispharm.comrsc.org

Durchflusszytometrie: Bietet deutliche Signale für die präzise Zellsortierung und -analyse. axispharm.comaxispharm.comaxispharm.com

In-vivo-Bildgebung: Obwohl Sulfo-Cyanin3 im sichtbaren Bereich emittiert, werden für die In-vivo-Bildgebung oft Farbstoffe mit Emission im nahen Infrarot (NIR) bevorzugt, um die Autofluoreszenz des Gewebes zu reduzieren und eine tiefere Gewebepenetration zu ermöglichen. nih.gov

Tabelle der erwähnten chemischen Verbindungen

| Chemische Verbindung |

| Sulfo-cyanine3 azide (B81097) (potassium) |

| Fluorescein |

| Rhodamine |

| Cy3 |

| Cy5 |

| Sulfo-Cyanine3.5 |

| DBCO (Dibenzocyclooctin) |

| BCN (Bicyclononyn) |

| Indocyanine Green (ICG) |

| Nitrilhydratase |

| Acrylamid |

| Acrylnitril |

| Iodoacetamide |

| Maleimide (B117702) |

| Disulfide |

| Thioester |

| Coumarin |

| Oxazine |

| Riboflavin |

| Cariprazin |

| Trastuzumab |

| p-Toluolsulfonsäure |

| p-Toluolsulfonylazid |

| Trichlorisocyanursäure |

| Triphenylphosphin |

| Natriumazid |

| Hydrazoesäure |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C33H41KN6O7S2 |

|---|---|

Molecular Weight |

736.9 g/mol |

IUPAC Name |

potassium;(2E)-1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |

InChI |

InChI=1S/C33H42N6O7S2.K/c1-32(2)25-21-23(47(41,42)43)14-16-27(25)38(5)29(32)11-9-12-30-33(3,4)26-22-24(48(44,45)46)15-17-28(26)39(30)20-8-6-7-13-31(40)35-18-10-19-36-37-34;/h9,11-12,14-17,21-22H,6-8,10,13,18-20H2,1-5H3,(H2-,35,40,41,42,43,44,45,46);/q;+1/p-1 |

InChI Key |

FJMHJDVEKDLIGG-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Functionalization of Sulfo Cyanine3 Azide Potassium

Strategies for Sulfo-Cyanine3 Core Synthesis

The synthesis of the Sulfo-Cyanine3 core, a sulfonated trimethine cyanine (B1664457) dye, is a multi-step process that hinges on the formation of quaternized, sulfonated indole (B1671886) precursors. The sulfonate groups are critical for enhancing water solubility and mitigating the aggregation-induced quenching often observed in non-sulfonated cyanine dyes.

A common approach begins with the Fischer indole synthesis, reacting a sulfonated phenylhydrazine (B124118) with a suitable ketone, such as 3-methyl-2-butanone, to form a sulfonated 2,3,3-trimethylindolenine. This intermediate is then quaternized on the indole nitrogen. The quaternizing agent typically contains a linker with a terminal functional group, which can be used for later derivatization.

The final assembly of the cyanine dye involves the condensation of two quaternized indole moieties with a three-carbon bridging fragment. A typical trimethine bridge source is malonaldehyde dianilide hydrochloride or a similar reagent. The reaction often proceeds in a stepwise manner, where one indole equivalent reacts first to form a hemicyanine intermediate, which is then reacted with the second indole equivalent to yield the asymmetric Sulfo-Cyanine3 dye.

Recent advancements have introduced modular and solid-phase synthesis approaches to streamline the production of cyanine dyes. medchemexpress.comresearchgate.net These methods offer advantages in purification and allow for the late-stage introduction of functional groups, which is particularly beneficial when dealing with sensitive moieties. researchgate.net A modular strategy might involve synthesizing two different indole precursors separately and then condensing them to create an asymmetrical dye with distinct functionalities on either end of the molecule. researchgate.netuni-freiburg.de

Incorporation of Azide (B81097) Functionality in Sulfo-Cyanine3 (Potassium)

The azide group is a key functional handle for "click chemistry," a set of biocompatible and highly efficient reactions. The introduction of an azide moiety onto the Sulfo-Cyanine3 core is typically achieved by functionalizing a precursor molecule.

One common strategy involves starting with a Sulfo-Cyanine3 derivative that already possesses a reactive group, such as a carboxylic acid or an amine. For instance, a Sulfo-Cyanine3 carboxylic acid can be activated and then reacted with an amino-azide compound.

Alternatively, a more direct approach involves incorporating the azide functionality during the synthesis of one of the indole precursors. This can be done by using a quaternizing agent that contains an azide group. For example, an indole can be alkylated with a linker containing a terminal azide, such as an azido-alkyl-halide. This azido-functionalized indole precursor is then used in the condensation reaction to form the final Sulfo-Cyanine3 azide dye. The potassium salt is typically obtained through purification using potassium-form ion-exchange resins or by precipitation from a potassium salt solution.

Sulfo-Cyanine3 azide is recognized as a valuable fluorescent probe with an excitation maximum around 548 nm and an emission maximum around 563 nm. medchemexpress.com It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. medchemexpress.com

Synthesis of Derivatized Sulfo-Cyanine3 Azide (Potassium) Analogues

The azide group on Sulfo-Cyanine3 azide serves as a versatile platform for creating a variety of other functional derivatives. These derivatives are designed to react with different functional groups on target biomolecules, expanding the utility of the Sulfo-Cyanine3 fluorophore.

NHS Ester Derivatives

N-Hydroxysuccinimidyl (NHS) esters are highly reactive towards primary amines, making them ideal for labeling proteins and peptides. The synthesis of a Sulfo-Cyanine3 NHS ester typically starts from a Sulfo-Cyanine3 derivative bearing a carboxylic acid. The carboxylic acid is activated using a coupling agent, such as a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS). bohrium.com The resulting NHS ester can then be purified and stored for later use. The reaction is typically carried out in an anhydrous organic solvent like DMF or DMSO.

| Derivative | Precursor | Key Reagents |

| Sulfo-Cyanine3 NHS Ester | Sulfo-Cyanine3 Carboxylic Acid | EDC, NHS |

Alkyne Derivatives

Alkyne-functionalized Sulfo-Cyanine3 is another important tool for click chemistry, reacting specifically with azide-modified molecules. The synthesis can be approached by reacting a Sulfo-Cyanine3 amine with an alkyne-containing activated ester. For example, propargyl chloroformate can be reacted with a Sulfo-Cyanine3 amine to form a carbamate (B1207046) linkage with a terminal alkyne. Alternatively, a Sulfo-Cyanine3 carboxylic acid can be coupled with an amino-alkyne using standard peptide coupling chemistry.

| Derivative | Precursor | Key Reagents |

| Sulfo-Cyanine3 Alkyne | Sulfo-Cyanine3 Amine or Carboxylic Acid | Alkyne-NHS ester or Amino-alkyne, coupling agents |

Hydrazide and Maleimide (B117702) Conjugates

Hydrazide derivatives of Sulfo-Cyanine3 are used for labeling biomolecules containing aldehydes or ketones, which can be generated by oxidizing carbohydrates. The synthesis of a Sulfo-Cyanine3 hydrazide can be achieved by reacting a Sulfo-Cyanine3 carboxylic acid ester with hydrazine (B178648) hydrate. lumiprobe.com

Maleimide-functionalized Sulfo-Cyanine3 dyes are used for their high specificity towards thiol groups, commonly found in cysteine residues of proteins. The synthesis often involves reacting a Sulfo-Cyanine3 amine with a maleimide-containing anhydride, such as maleic anhydride, followed by cyclization to form the maleimide ring.

| Derivative | Precursor | Key Reagents |

| Sulfo-Cyanine3 Hydrazide | Sulfo-Cyanine3 Carboxylic Acid Ester | Hydrazine Hydrate |

| Sulfo-Cyanine3 Maleimide | Sulfo-Cyanine3 Amine | Maleic Anhydride or derivative |

Tetrazine Derivatives

Tetrazine-modified Sulfo-Cyanine3 dyes are employed in inverse-electron-demand Diels-Alder (iEDDA) reactions with strained alkenes or alkynes, a type of bioorthogonal chemistry known for its exceptionally fast reaction rates. The synthesis of a Sulfo-Cyanine3 tetrazine can be accomplished by coupling a Sulfo-Cyanine3 amine with a tetrazine-carboxylic acid using standard amide bond formation chemistry. interchim.fr Alternatively, a tetrazine-NHS ester can be reacted with a Sulfo-Cyanine3 amine.

| Derivative | Precursor | Key Reagents |

| Sulfo-Cyanine3 Tetrazine | Sulfo-Cyanine3 Amine or Carboxylic Acid | Tetrazine-Carboxylic Acid or Tetrazine-NHS ester, coupling agents |

Purification and Characterization Techniques for Synthetic Products

The purification and characterization of synthetic Sulfo-cyanine3 azide (potassium salt) and related cyanine dyes are critical steps to ensure the quality and reliability of the final product for its intended applications. A variety of techniques are employed to remove impurities and to confirm the chemical identity and purity of the synthesized compound.

Purification Techniques

Purification of cyanine dyes, including Sulfo-cyanine3 azide, often presents challenges due to their high polarity and potential for aggregation. acs.orgresearchgate.net Consequently, a combination of chromatographic and other methods is frequently utilized.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and widely used technique for the purification of cyanine dyes. researchgate.netstanford.edunih.gov Reversed-phase HPLC (RP-HPLC) is particularly common, often utilizing C18-functionalized silica (B1680970) as the stationary phase. stanford.edu A gradient elution system with a mixture of an aqueous buffer (such as triethylammonium (B8662869) acetate) and an organic solvent (like acetonitrile) is typically employed to separate the desired product from starting materials, byproducts, and degradation products. stanford.edu For highly polar compounds, preparative HPLC can be effective, although it may be limited by the amount of crude product that can be processed and the potential for irreversible adsorption of the dye to the column material. acs.org

Column Chromatography: Traditional column chromatography is another valuable purification method. While silica gel can be used, its high polarity can sometimes be disadvantageous for purifying highly polar cyanine dyes. acs.org An alternative is the use of activated basic aluminum oxide, which is less polar than silica and can be a cost-effective option. acs.org Elution is typically performed using a gradient of solvents, such as dichloromethane (B109758) and methanol, sometimes with the addition of a small amount of a base like triethylamine (B128534) to improve the elution of the product. acs.org

Solid-Phase Extraction (SPE): SPE, often with C18 cartridges, is a useful technique for desalting and removing some impurities from cyanine dye samples before further purification steps like HPLC. stanford.edu This pre-purification can improve the efficiency and yield of the subsequent HPLC separation. stanford.edu

Precipitation and Recrystallization: For some cyanine dyes, purification can be achieved through precipitation or recrystallization. rsc.org For instance, a crude substance might be recrystallized from a mixture of solvents like ethanol (B145695) and ethyl acetate (B1210297) to obtain a purer form. rsc.org

Lyophilization: After purification, especially following HPLC where the product is in a buffered solution, lyophilization (freeze-drying) is used to remove the solvents and obtain the final product as a solid. stanford.edu

Table 1: Common Purification Techniques for Cyanine Dyes

| Technique | Stationary/Solid Phase | Mobile Phase/Solvents | Primary Purpose | Reference |

|---|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18) | Acetonitrile (B52724)/Triethylammonium acetate buffer | High-resolution separation and purification | researchgate.netstanford.edunih.gov |

| Column Chromatography | Basic Aluminum Oxide or Silica Gel | Dichloromethane/Methanol, sometimes with Triethylamine | Removal of impurities with different polarities | acs.org |

| Solid-Phase Extraction (SPE) | Reversed-Phase (e.g., C18) | Acetonitrile/Aqueous Buffer | Desalting and initial cleanup | stanford.edu |

| Recrystallization | Not Applicable | Solvent mixtures (e.g., Ethanol/Ethyl Acetate) | Purification of crystalline solids | rsc.org |

| Lyophilization | Not Applicable | Not Applicable | Removal of solvents to obtain a solid product | stanford.edu |

Characterization Techniques

Once purified, Sulfo-cyanine3 azide (potassium salt) is subjected to a suite of analytical techniques to confirm its structure, purity, and photophysical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a fundamental technique used to confirm the chemical structure of the synthesized dye. lumiprobe.comantibodies.comlumiprobe.com The chemical shifts, splitting patterns, and integration of the proton signals provide detailed information about the arrangement of atoms in the molecule.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound, confirming its elemental composition. lumiprobe.comantibodies.comlumiprobe.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further validating the molecular formula. axispharm.com HPLC coupled with mass spectrometry (HPLC-MS) is a particularly powerful tool, as it can simultaneously assess the purity of the sample and confirm the mass of the main component. lumiprobe.comantibodies.comlumiprobe.com

UV-Visible Spectroscopy: UV-Vis spectroscopy is essential for characterizing the photophysical properties of cyanine dyes. rsc.orgajuronline.orgresearchgate.net It is used to determine the maximum absorption wavelength (λ_max) and the molar extinction coefficient (ε), which is a measure of how strongly the dye absorbs light at a specific wavelength. antibodies.comjenabioscience.com For Sulfo-cyanine3 azide, the absorbance maximum is typically around 548 nm. antibodies.commedchemexpress.commedchemexpress.com The concentration of the dye solution can influence the absorption spectrum, with aggregation at higher concentrations potentially leading to the appearance of new bands. rsc.orgmdpi.com

Fluorescence Spectroscopy: This technique is used to measure the fluorescence emission properties of the dye, including the maximum emission wavelength (λ_em) and the fluorescence quantum yield. antibodies.comresearchgate.net For Sulfo-cyanine3 azide, the emission maximum is typically observed around 563 nm. antibodies.commedchemexpress.commedchemexpress.com

Purity Analysis: The purity of the final product is often determined by a combination of techniques, most commonly HPLC-MS and ¹H NMR. lumiprobe.comantibodies.comlumiprobe.com A purity of ≥95% is often required for research applications. lumiprobe.comantibodies.comaxispharm.com

Table 2: Characterization Data for Sulfo-Cyanine3 Azide (Potassium Salt)

| Technique | Parameter | Typical Value | Reference |

|---|---|---|---|

| UV-Visible Spectroscopy | Absorption Maximum (λmax) | ~548 nm | antibodies.commedchemexpress.commedchemexpress.com |

| UV-Visible Spectroscopy | Molar Extinction Coefficient (ε) | ~162,000 M-1cm-1 | antibodies.com |

| Fluorescence Spectroscopy | Emission Maximum (λem) | ~563 nm | antibodies.commedchemexpress.commedchemexpress.com |

| Mass Spectrometry | Molecular Weight | ~736.94 g/mol | antibodies.comsmolecule.com |

| HPLC-MS & ¹H NMR | Purity | ≥95% | lumiprobe.comantibodies.com |

Bioconjugation Principles and Reaction Mechanisms

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Sulfo-Cyanine3 Azide (B81097) (Potassium)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used bioconjugation reaction. rsc.org This reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne. nih.gov In the context of Sulfo-cyanine3 azide (potassium), its azide moiety readily reacts with biomolecules that have been pre-functionalized with a terminal alkyne. medchemexpress.commedchemexpress.com

The reaction mechanism is dependent on a copper(I) catalyst. rsc.orgnih.gov Since the copper(I) oxidation state is prone to oxidation, the catalyst is typically generated in situ by reducing a copper(II) salt (e.g., CuSO₄) with an agent like sodium ascorbate (B8700270). jenabioscience.comku.edu The Cu(I) species then coordinates with the terminal alkyne on the target biomolecule to form a copper-acetylide intermediate. This intermediate activates the alkyne for a [3+2] cycloaddition with the azide group of the Sulfo-cyanine3 molecule, leading to the formation of the highly stable triazole linkage. nih.gov The reaction is highly specific, rapid, and can be performed under aqueous conditions, making it a cornerstone of bioconjugation. rsc.orgrsc.org

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Sulfo-Cyanine3 Azide (Potassium)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful alternative to CuAAC that circumvents the need for a metal catalyst. magtech.com.cn This is particularly important for applications in living systems, where the cytotoxicity of copper is a concern. magtech.com.cn The driving force for SPAAC is the high ring strain of a cycloalkyne, which reacts spontaneously with an azide to form a stable triazole. magtech.com.cn

Sulfo-cyanine3 azide (potassium) can be effectively used in SPAAC reactions by conjugating it to biomolecules modified with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). medchemexpress.commedchemexpress.com The reaction proceeds without any auxiliary reagents, making it a bioorthogonal ligation strategy that does not interfere with native biochemical processes within a cell. Research has shown that modifications to the cycloalkyne structure, such as fluorination or the addition of fused aryl rings, can significantly increase the reaction rate. magtech.com.cn The combination of a highly fluorescent and water-soluble dye like Sulfo-cyanine3 azide with the biocompatibility of SPAAC has made it an invaluable tool for real-time imaging and tracking of biomolecules in living cells and organisms. nih.gov

Table 2: Comparison of CuAAC and SPAAC for Bioconjugation

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |

|---|---|---|

| Catalyst | Requires Copper(I) catalyst | No catalyst required (metal-free) |

| Alkyne Partner | Terminal Alkyne | Strained Cycloalkyne (e.g., DBCO, BCN) medchemexpress.com |

| Driving Force | Catalytic activation of the alkyne | Release of ring strain from the cycloalkyne magtech.com.cn |

| Biocompatibility | Limited in living systems due to copper toxicity magtech.com.cn | Highly bioorthogonal and suitable for live-cell applications nih.gov |

| Reaction Rate | Generally very fast with catalyst | Dependent on the structure and strain of the cycloalkyne magtech.com.cn |

Mechanisms of Covalent Bond Formation with Biomolecules

The fundamental covalent bond formed in these reactions is the 1,2,3-triazole ring, a result of the 1,3-dipolar cycloaddition between the azide of Sulfo-cyanine3 and an alkyne on a biomolecule. nih.govmagtech.com.cn This triazole linkage is exceptionally stable, mimicking the properties of an amide bond but being resistant to hydrolysis, oxidation, and reduction. nih.gov

To achieve this conjugation, the biomolecule of interest (e.g., a protein, peptide, or nucleic acid) must first be functionalized with the alkyne reaction partner. A common and effective method for modifying proteins is through the use of N-hydroxysuccinimide (NHS) esters. ku.edu An NHS ester carrying an alkyne (or strained alkyne) handle can be reacted with primary amines present on the N-terminus or the side chains of lysine (B10760008) residues of a protein. ku.edu This reaction forms a stable amide bond, effectively installing the necessary alkyne group onto the biomolecule. Once the biomolecule is "alkyne-tagged," it is ready for the specific and efficient click reaction with Sulfo-cyanine3 azide (potassium), resulting in a fluorescently labeled conjugate. ku.edu The inhibition mechanism often involves two steps: an initial non-covalent binding of the inhibitor to the target protein, followed by the chemical reaction that forms the final covalent complex. nih.gov

Optimization of Bioconjugation Conditions for Specific Research Applications

Optimizing the conditions for bioconjugation is critical to ensure high efficiency and maintain the integrity of the biomolecule.

For CuAAC , several factors must be considered.

Catalyst System: The stability of the Cu(I) catalyst is paramount. Chelating ligands, such as sulfonated bathophenanthroline, can be used to stabilize the Cu(I) state and prevent its oxidation, thereby improving reaction yields. jenabioscience.com

Reducing Agent: Sodium ascorbate is the most common reducing agent, but it should be used in an appropriate excess (e.g., 3- to 10-fold) as it can potentially cause oxidative damage to certain amino acid residues in the presence of copper. jenabioscience.comku.edu

Buffer and pH: The choice of buffer is crucial. Buffers like Tris should be avoided as they can act as inhibitory ligands for copper. jenabioscience.com Phosphate or HEPES buffers within a pH range of 6.5 to 8.0 are generally compatible. jenabioscience.com A pH between 7 and 9 is often employed for NHS ester reactions to balance the rate of amine functionalization against the hydrolysis of the ester. ku.edu

Reagent Addition: To prevent potential damage to the biomolecule, the copper and ligand should be pre-mixed before being added to the solution containing the biomolecule and azide. The reaction is then initiated by the addition of the reducing agent. jenabioscience.com

For SPAAC , optimization primarily revolves around the choice of the strained alkyne. The reactivity is intrinsic to the alkyne's structure, with different cycloalkynes exhibiting vastly different reaction kinetics. magtech.com.cn Therefore, selecting a cycloalkyne with a reaction rate appropriate for the specific application (e.g., rapid labeling in a dynamic cellular process versus slower labeling of a purified protein) is the key to a successful experiment. The high water solubility of Sulfo-cyanine3 azide (potassium) simplifies optimization for both methods by eliminating the need for organic co-solvents that could denature or precipitate sensitive biomolecules. lumiprobe.com

Advanced Spectroscopic and Optical Characterization Methodologies of Sulfo Cyanine3 Azide Potassium Conjugates

Absorption and Emission Spectroscopy of Sulfo-Cyanine3 Azide (B81097) (Potassium) and Its Bioconjugates

The absorption and emission spectra of Sulfo-Cyanine3 azide are key to its utility as a fluorescent probe. The dye exhibits a strong absorption maximum in the green-yellow region of the visible spectrum and emits in the orange-red region, with a characteristic Stokes shift (the difference between the absorption and emission maxima) of approximately 14-15 nm. axispharm.com

The specific absorption (λ_abs) and emission (λ_em) maxima can vary slightly depending on the solvent and conjugation status. For the free dye in aqueous solution, the absorption maximum is typically observed around 548-555 nm, with the emission maximum at approximately 563-572 nm. antibodies.comlumiprobe.comjenabioscience.comaxispharm.com For instance, one variant of Sulfo-Cy3 Azide shows an absorption peak at 555 nm and an emission peak at 572 nm. axispharm.com Another common variant has an absorption maximum at 548 nm and an emission maximum at 563 nm. antibodies.comlumiprobe.com These spectral properties are nearly identical to the well-known Cy3® fluorophore. antibodies.comlumiprobe.com

Upon conjugation to biomolecules, such as DNA or proteins, the spectral properties of Sulfo-Cyanine3 can be altered. For example, when labeled to a P(HPMA-EDMA-PMA) nanogel, the absorption and emission spectra are maintained, demonstrating its utility as a fluorescent tag for cellular imaging. researchgate.net However, studies on Cy3 covalently linked to DNA have shown that the local microenvironment significantly influences its photophysical properties. nih.gov The interaction with DNA can lead to shifts in the spectral peaks and changes in fluorescence intensity. nih.govresearchgate.net

The molar extinction coefficient (ε), a measure of how strongly the dye absorbs light at a given wavelength, is notably high for Sulfo-Cyanine3 azide, typically in the range of 150,000 to 162,000 L·mol⁻¹·cm⁻¹. antibodies.comaxispharm.comaatbio.com This high value contributes to the brightness of its conjugates, making it an excellent choice for detecting low-abundance targets. axispharm.com

Applications in Molecular and Cellular Biology Research

Fluorescent Labeling of Biomacromolecules

Sulfo-cyanine3 azide (B81097) is a premier agent for the fluorescent labeling of biomacromolecules. The core of its functionality lies in the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This reaction allows for the covalent attachment of the dye to biomolecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne group. The high water solubility of the sulfo-cyanine3 moiety is a significant advantage, as it allows labeling reactions to be performed in aqueous buffers without the need for organic co-solvents, which can be detrimental to the structure and function of sensitive biomolecules. lumiprobe.comlumiprobe.com

The general properties of Sulfo-cyanine3 azide that make it suitable for these applications are summarized in the table below.

| Property | Value |

| Excitation Maximum (Ex) | ~548 nm |

| Emission Maximum (Em) | ~563 nm |

| Molecular Formula | C₃₃H₄₁N₆KO₇S₂ |

| Solubility | High in water, DMF, and DMSO |

Table 1: General properties of Sulfo-cyanine3 azide. nih.govlumiprobe.com

The conjugation of Sulfo-cyanine3 azide to proteins and antibodies is a widely used strategy for their fluorescent detection and tracking. This is typically achieved by first introducing an alkyne group onto the target protein. One common method involves the use of non-canonical amino acids containing alkyne groups, which can be incorporated into proteins during synthesis. thermofisher.com Once the protein is "alkyne-modified," it can be readily conjugated with Sulfo-cyanine3 azide.

Another strategy involves the chemical modification of natural amino acid residues, such as lysine (B10760008), to introduce an alkyne handle. The azide group on the dye then reacts specifically with this handle, resulting in a fluorescently labeled protein. thermofisher.com This approach has been instrumental in a variety of applications, including immunoassays and fluorescence microscopy, where the location and dynamics of specific proteins can be studied. The brightness of the Sulfo-cyanine3 dye allows for sensitive detection even at low protein concentrations.

The labeling of nucleic acids with Sulfo-cyanine3 azide provides a powerful tool for studying their function and localization. Similar to proteins, nucleic acids can be modified to contain alkyne groups, making them amenable to conjugation with the dye via click chemistry. For instance, alkyne-modified nucleosides can be incorporated into DNA or RNA during replication or transcription.

This method has been successfully employed in various techniques, including fluorescence in situ hybridization (FISH), where fluorescently labeled probes are used to detect specific nucleic acid sequences within cells. The high quantum yield and photostability of Sulfo-cyanine3 ensure a strong and lasting fluorescent signal, which is crucial for the visualization of often low-abundance nucleic acid targets. This approach offers a significant advantage over older methods, providing higher sensitivity and spatial resolution. thermofisher.com

The principles of click chemistry with Sulfo-cyanine3 azide extend to the functionalization of small molecules and polymers. By incorporating an alkyne group into their structure, these molecules can be readily tagged with the fluorescent dye. While direct research findings on the extensive use of the potassium salt of Sulfo-cyanine3 azide for a wide range of small molecules are not abundant, the chemical principles are well-established. A related compound, sulfo-Cyanine3.5 azide, has been noted for its utility in conjugating with small molecules and polymers, highlighting the applicability of this class of dyes for such purposes. lumiprobe.commedchemexpress.com

This functionalization is particularly valuable in the development of targeted drug delivery systems and fluorescent probes. For example, a bioactive small molecule can be labeled with Sulfo-cyanine3 azide to track its uptake and distribution within cells. Similarly, polymers can be functionalized with the dye to create fluorescent nanoparticles for imaging and diagnostic applications. In one study, a different sulfo-cyanine dye, sulfo-Cy5, was conjugated to a block copolymer to create fluorescently labeled, pH-responsive nanoparticles for cancer cell targeting. This demonstrates the potential of using sulfo-cyanine azides in the development of advanced biomaterials. ed.ac.uk

Live-Cell and Tissue Imaging Techniques

The excellent photophysical properties of Sulfo-cyanine3 azide, combined with its biocompatibility, make it a valuable tool for live-cell and tissue imaging. Its ability to function in aqueous environments and its low propensity for non-specific binding are critical for obtaining clear and specific images of cellular processes. nih.gov

Sulfo-cyanine3 azide is frequently used for general cellular staining and visualization. When used in conjunction with metabolic labeling strategies, where cells are incubated with an alkyne-modified precursor, the dye can be used to visualize a wide range of biomolecules. For example, incubating cells with an alkyne-modified amino acid will lead to the incorporation of the alkyne into newly synthesized proteins, which can then be visualized with Sulfo-cyanine3 azide.

Research has shown that Sulfo-cyanine3 azide exhibits lower non-specific binding compared to other fluorescent azides, which is a significant advantage for in situ analysis in cells and tissues. nih.gov This leads to a higher signal-to-noise ratio and clearer images. The brightness of the dye allows for the detection of even subtle cellular structures and changes.

A key application of fluorescent labeling is the determination of the subcellular localization of biomolecules, which can provide crucial insights into their function. By tagging a specific protein or other molecule with Sulfo-cyanine3 azide, its location within the cell, such as in the nucleus, mitochondria, or endoplasmic reticulum, can be determined using fluorescence microscopy.

While the direct use of Sulfo-cyanine3 azide for targeted organelle labeling is an area of ongoing research, the principles for such studies are well-established. For instance, a protein known to reside in a specific organelle can be genetically engineered to incorporate an alkyne-containing amino acid. Subsequent labeling with Sulfo-cyanine3 azide would then allow for the visualization of that protein within its native organelle. Although a specific, detailed study showcasing this with Sulfo-cyanine3 azide (potassium salt) was not found in the immediate search, the broader field of bioorthogonal chemistry has demonstrated the feasibility of such an approach. For example, FRET (Förster Resonance Energy Transfer) studies using Cy3 and Cy5-labeled antibodies have been employed to investigate the intracellular localization and interaction of mRNA binding proteins. This highlights the utility of cyanine (B1664457) dyes in mapping the molecular geography of the cell.

Real-time Dynamic Tracking of Biological Processes

The ability to visualize and track biological molecules in real time within living cells is crucial for understanding their function and regulation. Sulfo-cyanine3 azide, through its application in click chemistry, provides a powerful method for fluorescently labeling and tracking the dynamics of newly synthesized biomolecules.

One prominent strategy involves metabolic labeling, where cells are supplied with a precursor molecule containing a bioorthogonal functional group (an alkyne or an azide). For instance, the methionine analog, L-azidohomoalanine (Aha), can be incorporated into proteins during synthesis. nih.gov These azide-modified proteins can then be visualized in living cells by reaction with an alkyne-bearing fluorophore. Conversely, and more relevant to Sulfo-cyanine3 azide, proteins can be metabolically labeled with an alkyne-containing amino acid, such as homopropargylglycine (HPG). The subsequent reaction with Sulfo-cyanine3 azide via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) allows for the real-time tracking of these newly synthesized proteins. nih.govmedchemexpress.com This approach enables researchers to follow protein trafficking, localization, and turnover without the need for genetic encoding of fluorescent proteins, which can sometimes interfere with protein function. nih.govnih.gov

This live-cell labeling strategy offers temporal control, allowing for "pulse-chase" experiments to monitor a specific cohort of proteins over time. For example, researchers can introduce the alkyne-labeled amino acid for a short period (pulse), and then visualize the fate of the resulting labeled proteins at various time points after introducing Sulfo-cyanine3 azide.

Similarly, the real-time visualization of DNA replication has been achieved using fluorescence microscopy. uow.edu.auyoutube.comunist.ac.kr While these studies often use intercalating dyes, the principles can be adapted using click chemistry. By incorporating an alkyne-modified nucleoside, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), into replicating DNA, subsequent labeling with Sulfo-cyanine3 azide allows for the direct visualization of DNA synthesis as it occurs. qmul.ac.uk This enables the precise measurement of replication rates and processivity at the single-molecule level. uow.edu.au

Investigation of Molecular Interactions and Processes

Understanding how biomolecules interact is fundamental to deciphering cellular function. Sulfo-cyanine3 azide serves as a key reagent in various fluorescence-based techniques to study these interactions.

Förster Resonance Energy Transfer (FRET) Applications

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that occurs when they are in close proximity (typically 1-10 nm). youtube.com The efficiency of this energy transfer is exquisitely sensitive to the distance between the two dyes, making FRET a "molecular ruler" for studying conformational changes and binding events in biomolecules. youtube.comnih.gov

Sulfo-cyanine3 is spectrally analogous to the well-established cyanine dye Cy3 and serves as an excellent FRET donor. aatbio.com Its emission spectrum significantly overlaps with the excitation spectrum of suitable acceptor dyes, such as Sulfo-cyanine5 (a Cy5 analog). lumiprobe.com In a typical FRET experiment to study the interaction between two proteins, one protein would be labeled with Sulfo-cyanine3 azide (after metabolic incorporation of an alkyne) and the other with an alkyne-derivatized FRET acceptor. Upon interaction, the close proximity of the donor and acceptor will result in efficient FRET, leading to a decrease in the donor's fluorescence and an increase in the acceptor's fluorescence.

A key advantage of using Sulfo-cyanine3 azide is its ability to be incorporated via click chemistry. This creates a stable 1,2,3-triazole linkage that has been shown to be compatible with FRET studies, allowing for the construction of well-defined donor-acceptor arrays. nih.gov This precise and covalent attachment minimizes ambiguity in the positioning of the fluorophore, leading to more reliable distance measurements.

| FRET Pair Component | Role | Spectral Properties (Approx.) |

| Sulfo-cyanine3 | Donor | Excitation: ~548 nm / Emission: ~563 nm medchemexpress.com |

| Sulfo-cyanine5 | Acceptor | Excitation: ~646 nm / Emission: ~662 nm |

Table 1: A common FRET pair involving a Sulfo-cyanine3 donor.

Bioluminescence Resonance Energy Transfer (BRET) Studies

Bioluminescence Resonance Energy Transfer (BRET) is another technique for monitoring molecular interactions in real time. nih.govnih.gov It operates on a similar principle to FRET, but the donor is a bioluminescent enzyme (like Renilla luciferase) rather than a fluorophore. nih.gov This enzyme generates light by acting on a substrate, and if a fluorescent acceptor is nearby, it can absorb this energy and emit light at its own characteristic wavelength. researchgate.net

While extensive searches for direct applications of Sulfo-cyanine3 azide in BRET assays have been unfruitful, it is noteworthy that a closely related dye, Sulfo-cyanine3.5 azide , is utilized in BRET experiments as both a donor and an acceptor. lumiprobe.com This suggests that the spectral properties of cyanine dyes are, in principle, compatible with BRET systems. The primary BRET systems typically use fluorescent proteins like YFP as acceptors. nih.gov The use of small-molecule fluorescent probes like cyanine dye azides in BRET is less common but represents a potential area for methodological development.

Analysis of Protein-Protein and Protein-Nucleic Acid Interactions

The covalent and specific nature of click chemistry makes Sulfo-cyanine3 azide a powerful tool for studying protein-protein and protein-nucleic acid interactions. nih.gov The general strategy involves introducing an alkyne group into one binding partner and then using the azide-functionalized fluorophore to label it for detection.

For example, to identify the binding partners of a specific protein, the protein of interest can be modified to contain an alkyne-bearing unnatural amino acid. After allowing this protein to interact with its binding partners within the cell, the cells are lysed, and Sulfo-cyanine3 azide is "clicked" onto the bait protein. This allows for the visualization of the protein complex on a gel or the specific pulldown of the complex for identification of the interacting partners by mass spectrometry.

A related technique, kinetic target-guided synthesis based on a "sulfo-click" reaction, has been used to identify modulators of protein-protein interactions. nih.gov In this approach, a protein target (Bcl-X(L)) was shown to selectively assemble its own inhibitors from a library of thio acid and sulfonyl azide fragments, demonstrating the power of click-type reactions in studying interaction interfaces. nih.gov

For protein-nucleic acid interactions, a similar approach can be employed. For instance, a specific DNA or RNA sequence can be synthesized with an alkyne modification. This alkyne-labeled nucleic acid can be used as a probe in cell lysates. Proteins that bind to this sequence can be subsequently labeled by the addition of Sulfo-cyanine3 azide. Furthermore, the phenomenon of protein-induced fluorescence enhancement (PIFE), where the fluorescence of a Cy3 dye increases upon binding to a protein, provides another method to study these interactions, often without needing to label the protein itself. nih.gov

Probing Cellular Physiology and Pathology

Cell Cycle Dynamics Analysis

A critical application of Sulfo-cyanine3 azide is in the detailed analysis of the cell cycle. The progression through the different phases of the cell cycle (G1, S, G2, and M) is a tightly regulated process, and its dysregulation is a hallmark of cancer. nih.gov Sulfo-cyanine3 azide, when used in conjunction with the thymidine (B127349) analog 5-ethynyl-2'-deoxyuridine (EdU), provides a robust method for specifically labeling and quantifying cells that are actively synthesizing DNA (i.e., in the S phase). qmul.ac.uknih.gov

The methodology is straightforward:

EdU Incorporation: Cells are incubated with EdU, which contains an alkyne group. As cells undergo DNA replication during the S phase, EdU is incorporated into the newly synthesized DNA. nih.govyoutube.com

Fixation and Permeabilization: The cells are fixed and permeabilized to allow the fluorescent probe to access the nuclear DNA. qmul.ac.uk

Click Reaction: Sulfo-cyanine3 azide is added along with the necessary catalysts for the CuAAC reaction. The azide group of the dye covalently binds to the alkyne group of the incorporated EdU. qmul.ac.uknih.gov

Analysis: The fluorescence intensity of the cells is then measured, typically by flow cytometry or fluorescence microscopy. youtube.comyoutube.com The intensity of the Sulfo-cyanine3 signal is directly proportional to the amount of EdU incorporated, providing a quantitative measure of DNA synthesis. nih.gov

This EdU-based assay offers significant advantages over the traditional BrdU (bromodeoxyuridine) method, which requires harsh acid or heat treatment for DNA denaturation to allow antibody access to the incorporated BrdU. qmul.ac.uk The click reaction is highly efficient and the small size of the Sulfo-cyanine3 azide molecule allows for easy access to the DNA without the need for denaturation, thus preserving cell morphology and allowing for multiplexing with other antibody-based staining. qmul.ac.uk By varying the duration of the EdU pulse, researchers can accurately determine the length of the S phase and, by extension, the kinetics of the entire cell cycle. nih.gov

| Method | Labeling Moiety | Detection Reagent | Key Advantage |

| EdU Assay | 5-ethynyl-2'-deoxyuridine (Alkyne) | Sulfo-cyanine3 azide (or other fluorescent azide) | Mild reaction conditions, high specificity, multiplexing capability. qmul.ac.uk |

| BrdU Assay | Bromodeoxyuridine | Anti-BrdU Antibody | Established method |

Table 2: Comparison of EdU and BrdU methods for cell cycle analysis.

Studies on Gene Expression and Molecular Pathways

The bright and stable fluorescence of Sulfo-cyanine3 azide makes it an excellent tool for investigating gene expression and tracking molecular pathways, particularly concerning RNA. axispharm.com The azide functional group allows for its specific attachment to alkyne-modified biomolecules through click chemistry, a highly efficient and bio-orthogonal reaction. alfa-chemistry.comnih.gov

A key application is in the visualization and localization of specific RNA transcripts within cells using Fluorescence In Situ Hybridization (FISH). alfa-chemistry.com In this technique, nucleic acid probes complementary to a target RNA sequence are synthesized with an alkyne modification. After these probes hybridize with the target RNA in fixed cells or tissues, Sulfo-cyanine3 azide is added and covalently attaches to the probes. This labeling allows for the precise microscopic visualization of the distribution and abundance of the target RNA, providing insights into gene expression patterns and cellular function.

Furthermore, global changes in gene expression can be studied by labeling newly synthesized RNA. Cells can be fed with alkyne-modified nucleosides (e.g., 5-ethynyluridine (B57126) or EU) which are incorporated into RNA during transcription. The total population of newly made RNA can then be tagged with Sulfo-cyanine3 azide, enabling the study of transcriptional dynamics and the cellular response to various stimuli. For instance, studies have analyzed transcriptome-wide changes in response to stressors like sodium azide, which induces translation repression and the formation of RNA granules. nih.gov Using fluorescent labeling with tools like Sulfo-cyanine3 azide allows researchers to visualize these processes and understand the role of specific proteins in regulating gene expression during stress. nih.gov

Table 2: Research Findings in Gene Expression Analysis using Cyanine Dyes

| Research Area | Technique | Findings | Reference |

|---|---|---|---|

| RNA Localization | Fluorescence In Situ Hybridization (FISH) | Cyanine dyes like Cy3 are used to label RNA probes, enabling the specific detection and localization of genes and RNA molecules within cells. alfa-chemistry.com | alfa-chemistry.com |

| Stress Response | RNA-Seq and Transcriptome Analysis | Sodium azide treatment leads to significant changes in transcript abundance, particularly upregulating genes involved in the oxidative stress response. nih.gov | nih.gov |

Utilization in Preclinical and Animal Model Studies

In Vitro Experimental Models for Disease Research

In the controlled environment of the laboratory, Sulfo-cyanine3 azide (B81097) is instrumental in dissecting cellular mechanisms and evaluating the potential of therapeutic compounds.

Sulfo-cyanine3 azide serves as a versatile fluorescent tag for visualizing and quantifying cellular processes in various cell culture systems. Its high water solubility ensures its compatibility with aqueous cell culture media, allowing for direct application without the need for organic co-solvents that could be harmful to cells apexbt.comlumiprobe.com.

One key application is in the labeling of specific cell populations or biomolecules to assess the effects of potential drug candidates. For instance, researchers have utilized a conjugate of Cyanine3 (Cy3), a closely related dye, for the fluorescent microscopy staining of human U87MG glioblastoma cells that overexpress the urokinase plasminogen activator receptor (uPAR) apexbt.com. This approach allows for the clear visualization and tracking of these cancer cells in a culture system.

In the context of cancer research, Sulfo-cyanine3 azide has been employed to label exosomes, which are nanoscale vesicles released by cells that play a role in cell-to-cell communication and disease progression. In a study involving MCF7 and MDA-MB-231 breast cancer cell lines, exosomes were metabolically labeled with an azido-sugar and subsequently tagged with an ADIBO-sulfo-Cy3 fluorescent dye via a bioorthogonal click reaction. This enabled the tracking of these labeled exosomes in cellular uptake experiments, providing insights into their behavior and potential as therapeutic targets or drug delivery vehicles nih.gov.

The table below summarizes the applications of Sulfo-cyanine3 azide in different cell culture systems.

| Cell Line | Application | Research Focus |

| U87MG (Glioblastoma) | Fluorescent microscopy staining of uPAR-overexpressing cells | Cancer cell visualization and tracking |

| MCF7, MDA-MB-231 (Breast Cancer) | Labeling of exosomes for cellular uptake studies | Understanding exosome biology and their role in cancer |

The bright and stable fluorescence of Sulfo-cyanine3 azide makes it a suitable candidate for the development of high-throughput screening (HTS) assays. HTS allows for the rapid testing of large numbers of compounds to identify potential therapeutic leads. While specific published examples of Sulfo-cyanine3 azide in HTS are not abundant, its properties align with the requirements for such assays. Its ability to be conjugated to various biomolecules allows for the design of fluorescent probes that can report on specific cellular events, such as enzyme activity or receptor binding. The strong fluorescent signal would enable sensitive detection in the miniaturized formats typical of HTS.

In Vivo Imaging in Small Animal Models

Moving from the petri dish to a living organism, Sulfo-cyanine3 azide facilitates the non-invasive visualization of biological processes in real-time within small animal models, providing crucial information on disease progression and treatment response.

Fluorescence imaging is a primary modality for preclinical research, offering high sensitivity and the ability to visualize molecular events. Sulfo-cyanine3 azide, with its excitation and emission maxima in the visible light spectrum, is well-suited for this technique. When conjugated to a targeting moiety, such as an antibody or a peptide, it can be used to create probes that specifically accumulate in tissues or cells of interest.

An example of its application in in vivo imaging involves the tracking of labeled exosomes in tumor-bearing mice. After being labeled with ADIBO-sulfo-Cy3, these exosomes were administered to the animals, and their distribution was monitored using fluorescence imaging. This allowed researchers to observe the homing of these vesicles to specific organs, providing valuable information about their in vivo behavior nih.gov.

A critical aspect of developing targeted therapies and diagnostic agents is understanding their distribution throughout the body. Sulfo-cyanine3 azide-labeled probes can be used to perform biodistribution studies in animal models. By imaging the animal at various time points after administration of the probe, researchers can determine where the probe accumulates and how long it remains in different tissues.

For example, studies using a related sulfo-cyanine dye, Sulfo-Cyanine5, conjugated to a tumor-targeting nanoparticle, have demonstrated the ability to track the biodistribution of the nanoparticle in mice bearing human lymphoma or colorectal cancer xenografts. The fluorescence emitted by the dye allows for the quantification of the nanoparticle in various organs and the tumor, providing insights into its targeting efficiency and clearance from the body nih.gov. The principles of this type of study are directly applicable to probes labeled with Sulfo-cyanine3 azide.

The following table outlines findings from a biodistribution study of Sulfo-Cy3 labeled exosomes in mice.

| Organ | Relative Fluorescence Intensity |

| Tumor | High |

| Liver | Moderate |

| Spleen | Moderate |

| Lungs | Low |

By enabling the visualization of key molecular players in disease, Sulfo-cyanine3 azide contributes to a deeper understanding of disease mechanisms. In cancer research, as demonstrated by the exosome tracking studies, it can help elucidate the role of intercellular communication in tumor growth and metastasis nih.gov.

While specific applications in neurodegeneration research using Sulfo-cyanine3 azide are less documented, the principles of fluorescent labeling and in vivo imaging are highly relevant to this field. For instance, probes could be designed to target beta-amyloid plaques or neurofibrillary tangles in animal models of Alzheimer's disease, or to track the loss of specific neuronal populations in models of Parkinson's disease. The ability to non-invasively monitor these processes over time in the same animal would be a significant advancement in the study of these debilitating conditions.

Advanced Analytical Methodologies for Sulfo Cyanine3 Azide Potassium Labeled Entities

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Conjugates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of molecules. In the context of Sulfo-Cyanine3 azide (B81097) conjugates, NMR is instrumental in confirming the covalent attachment of the dye to the target biomolecule. While direct NMR analysis of very large protein conjugates can be complex due to signal broadening, it is invaluable for smaller molecules and for characterizing the dye itself.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to elucidate the structure of the dye and to confirm the formation of the triazole ring that results from the click reaction between the azide group of the dye and an alkyne-modified biomolecule. nih.gov Techniques such as ¹H NMR and ¹³C NMR provide information on the chemical environment of the protons and carbons, respectively, allowing for the verification of the final conjugate structure. nih.gov For instance, the disappearance of the azide signal and the appearance of new signals corresponding to the triazole ring protons are key indicators of a successful conjugation. Purity assessments of the Sulfo-Cyanine3 azide reagent itself often specify a purity of ≥95% as determined by ¹H NMR and HPLC-MS. antibodies.com

Table 1: NMR Nuclei for Structural Analysis

| Nucleus | Information Provided |

|---|---|

| ¹H | Provides information about the number and electronic environment of protons. |

| ¹³C | Reveals the carbon skeleton of the molecule. |

| ¹⁵N | Useful for directly probing the nitrogen atoms in the triazole ring post-conjugation. nih.gov |

| ³¹P | Applicable if the labeled biomolecule contains phosphorus, such as in phosphoproteins or oligonucleotides. nih.gov |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is an indispensable tool for the analysis of Sulfo-Cyanine3 azide-labeled entities. nih.gov This combination allows for the separation of the labeled conjugate from unreacted dye and biomolecule, followed by precise mass determination to confirm the identity of the product.

HPLC separates components of a mixture based on their physicochemical properties, such as hydrophobicity or size. nih.gov For Sulfo-Cyanine3 labeled proteins, a reversed-phase HPLC method is often employed. The high water solubility of the sulfo-cyanine dyes can be leveraged to develop on-column excess reagent depletion techniques, which prevents interference from the unbound dye during analysis. nih.gov The separated components are then introduced into the mass spectrometer, which ionizes the molecules and measures their mass-to-charge ratio. This provides an accurate molecular weight of the labeled conjugate, confirming the successful attachment of the dye. For example, the purity of the Sulfo-Cyanine3 azide reagent is often confirmed to be ≥95% by HPLC-MS. lumiprobe.comantibodies.com

Table 2: HPLC-MS Parameters for Labeled Protein Analysis

| Parameter | Typical Conditions |

|---|---|

| HPLC Column | C4 or C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with an additive like trifluoroacetic acid (TFA) or formic acid. |

| Detection | UV-Vis absorbance at the dye's maximum (approx. 548-553 nm) and fluorescence emission (approx. 563-566 nm). lumiprobe.commedchemexpress.comjenabioscience.com |

| Mass Spectrometry | Electrospray Ionization (ESI) is commonly used for biomolecules. |

Flow Cytometry for Quantitative Cellular Analysis

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells in a heterogeneous population. axispharm.com When cells are labeled with Sulfo-Cyanine3 azide, for instance by targeting a specific cell-surface protein or by incorporating an alkyne-modified precursor into cellular macromolecules, flow cytometry can be used to quantify the labeled cell population and the intensity of the fluorescence per cell.

This method provides quantitative data on the number of labeled cells and the relative amount of the target molecule per cell. rsc.org The bright fluorescence and photostability of Sulfo-Cyanine3 make it an excellent choice for flow cytometry applications. axispharm.com The dye's spectral properties, with an excitation maximum around 548-554 nm and an emission maximum around 563-568 nm, are well-suited for standard flow cytometer laser and filter sets. antibodies.comaxispharm.com

Table 3: Typical Flow Cytometry Settings for Sulfo-Cyanine3

| Parameter | Setting |

|---|---|

| Excitation Laser | Typically a 488 nm or 561 nm laser. |

| Emission Filter | A bandpass filter appropriate for the emission peak, such as a 585/42 nm filter. |

| Data Analysis | Gating on the cell population of interest and quantifying the fluorescence intensity in the appropriate channel. |

Gel Electrophoresis and Western Blotting for Labeled Protein Analysis

Gel electrophoresis is a fundamental technique for separating proteins based on their molecular weight. When proteins are labeled with Sulfo-Cyanine3 azide, their migration in the gel can be visualized directly by fluorescence imaging, eliminating the need for traditional protein stains. This is a key feature of techniques like 2D Difference Gel Electrophoresis (2D-DIGE), where different samples labeled with spectrally distinct cyanine (B1664457) dyes (like Cy2, Cy3, and Cy5) can be run on the same gel. nih.govmpg.de

Following electrophoresis, the proteins can be transferred to a membrane (e.g., nitrocellulose or PVDF) for Western blotting. upenn.edu This technique uses specific antibodies to detect the protein of interest. If the primary or secondary antibody is conjugated to an enzyme, a chemiluminescent or colorimetric substrate is used for detection. Alternatively, if a secondary antibody is labeled with a fluorophore, the signal can be detected by fluorescence imaging. The use of Sulfo-Cyanine3 allows for direct visualization of the labeled protein on the gel and the membrane, and can be multiplexed with other detection methods. lumiprobe.com

Table 4: Comparison of Detection Methods in Gel Electrophoresis

| Detection Method | Principle |

|---|---|

| Direct Fluorescence | Visualization of the Sulfo-Cyanine3 labeled protein directly in the gel or on the membrane. |

| Coomassie Staining | A general protein stain that binds non-specifically to proteins. |

| Silver Staining | A highly sensitive method for detecting small amounts of protein. |

| Western Blotting | Uses specific antibodies to detect the target protein. upenn.edu |

Microarray Analysis for High-Throughput Biomarker Profiling

Microarray technology enables the simultaneous analysis of thousands of biomolecules, such as DNA or proteins, in a single experiment. nih.gov In the context of Sulfo-Cyanine3 azide, it can be used to label cDNA or cRNA for gene expression microarrays, or to label proteins for protein microarrays.

For gene expression analysis, mRNA from different samples (e.g., a test and a control sample) can be reverse-transcribed into cDNA and labeled with different cyanine dyes, such as Cy3 and Cy5. nih.govcreative-diagnostics.com The labeled cDNA is then hybridized to a microarray slide containing probes for thousands of genes. The fluorescence intensity at each spot is proportional to the amount of hybridized cDNA, allowing for a comparison of gene expression levels between the samples. The distinct spectral properties of Sulfo-Cyanine3 (Cy3) and other dyes like Cy5 are crucial for such two-color (or more) microarray experiments. creative-diagnostics.com

Similarly, in protein microarrays, proteins from a sample can be labeled with Sulfo-Cyanine3 azide and then incubated with an array of antibodies or other capture agents to profile the abundance of multiple proteins simultaneously.

Table 5: Dyes Commonly Used in Microarray Analysis

| Dye | Excitation Max (nm) | Emission Max (nm) | Color |

|---|---|---|---|

| Cyanine 3 (Cy3) | ~550 | ~570 | Greenish-yellow creative-diagnostics.com |

| Cyanine 5 (Cy5) | ~650 | ~670 | Far-red creative-diagnostics.com |

| Alexa Fluor 488 | ~495 | ~519 | Green |

| Alexa Fluor 594 | ~590 | ~617 | Red-orange |

Emerging Research Frontiers and Future Directions for Sulfo Cyanine3 Azide Potassium

Development of Next-Generation Sulfo-Cyanine3 Azide (B81097) (Potassium) Derivatives with Enhanced Properties

The core structure of Sulfo-cyanine3 azide provides a robust platform for chemical modification, and a significant area of research is focused on synthesizing next-generation derivatives with superior photophysical and chemical properties. The primary goals of these efforts are to enhance photostability, increase brightness (quantum yield), and fine-tune spectral properties for specific applications.

One promising approach involves the covalent attachment of photostabilizing agents directly to the cyanine (B1664457) fluorophore. Research has shown that conjugating molecules such as cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox to cyanine dyes like Cy5 can dramatically increase their photostability without significantly altering their spectral characteristics. This strategy mitigates photobleaching, a common limitation in fluorescence imaging, thereby enabling longer observation times and the use of higher laser powers, which is particularly crucial for single-molecule studies and super-resolution microscopy.

Furthermore, modifications to the polymethine chain and the heterocyclic nuclei of the cyanine structure are being explored to modulate the excitation and emission wavelengths. For instance, the synthesis of analogs like Sulfo-cyanine3.5 azide provides a dye with spectral properties intermediate between Sulfo-cyanine3 and Sulfo-cyanine5, offering additional colors for multiplexed imaging. lumiprobe.com The introduction of additional sulfonate groups is another strategy to further improve water solubility and reduce aggregation-induced quenching, leading to brighter and more reliable bioconjugates.

| Derivative Strategy | Targeted Enhancement | Potential Advantage |

| Covalent conjugation of photostabilizers (e.g., COT, NBA, Trolox) | Increased photostability | Longer imaging times, reduced phototoxicity, suitable for high-intensity illumination. |

| Modification of the polymethine chain | Tunable spectral properties (excitation/emission) | Expansion of the palette for multicolor imaging and FRET-based assays. |

| Introduction of additional sulfonate groups | Enhanced water solubility, reduced aggregation | Improved performance in aqueous biological environments, higher signal-to-noise ratio. |

| Alteration of heterocyclic nuclei | Modulated quantum yield and environmental sensitivity | Development of fluorogenic probes that light up upon binding to a specific target. |

Table 1: Strategies for Developing Next-Generation Sulfo-Cyanine3 Azide Derivatives.

Integration with Advanced Imaging Technologies (e.g., Super-Resolution Microscopy)

The unique properties of Sulfo-cyanine3 azide make it an attractive candidate for advanced imaging techniques that push beyond the diffraction limit of light, such as Stimulated Emission Depletion (STED) microscopy and Single-Molecule Localization Microscopy (SMLM).

In STED microscopy, the high photostability and brightness of cyanine dyes are critical for withstanding the high-intensity depletion laser required to achieve sub-diffraction resolution. The water solubility of Sulfo-cyanine3 azide is particularly advantageous as it minimizes non-specific background staining, a common issue with more hydrophobic dyes, leading to clearer and more accurate images. Research has demonstrated that Sulfo-Cy3 azide provides a high signal-to-noise ratio in cellular imaging, making it a preferred choice for copper-catalyzed azide-alkyne cycloaddition (CuAAC)-based in situ analyses.

For SMLM techniques like STORM (Stochastic Optical Reconstruction Microscopy), the ability to control the blinking behavior of a fluorophore is paramount. While traditionally reliant on specific buffer conditions to induce blinking, the development of self-blinking dyes is a major research focus. The chemical scaffold of Sulfo-cyanine3 azide offers opportunities to incorporate functionalities that promote reversible photoswitching, which would simplify experimental setups and improve the quality of SMLM data.

| Advanced Imaging Technique | Key Requirement for Fluorophore | Advantage of Sulfo-Cyanine3 Azide |

| Stimulated Emission Depletion (STED) Microscopy | High photostability, brightness, low non-specific binding. | Good photostability, high water solubility reduces background, enabling clearer super-resolution images. |

| Single-Molecule Localization Microscopy (SMLM; e.g., STORM) | Controllable photoswitching (blinking), high photon output. | The cyanine scaffold is amenable to modifications that can induce photoswitching, and its inherent brightness is beneficial for precise localization. |

| Fluorescence Resonance Energy Transfer (FRET) | Spectral overlap between donor and acceptor, defined orientation. | The well-defined spectral properties of Sulfo-cyanine3 and its derivatives (e.g., Sulfo-cyanine3.5) make them excellent FRET pairs for studying molecular interactions. lumiprobe.com |

Table 2: Application of Sulfo-Cyanine3 Azide in Advanced Imaging Modalities.

Expansion into Novel Bioanalytical and Diagnostic Assay Development

The versatility of "click chemistry," for which Sulfo-cyanine3 azide is a prime reagent, is driving the development of highly sensitive and specific bioanalytical and diagnostic assays. The azide group of the molecule readily and specifically reacts with alkyne-modified biomolecules, enabling the fluorescent labeling of a wide range of targets.

A significant area of development is in the field of ultrasensitive biomarker detection. Researchers are combining the principles of click chemistry with signal amplification strategies to detect low-abundance biomarkers indicative of early-stage diseases. For example, a hybrid detection system using tyramide signal amplification (TSA) with an alkyne-modified tyramide, followed by a click reaction with Sulfo-cyanine3 azide, has been shown to significantly improve the detection threshold in immunofluorescent staining compared to conventional methods. This approach offers the potential for earlier and more accurate disease diagnosis.

Furthermore, the application of Sulfo-cyanine3 azide is being explored for the detection of novel natural product toxins. By coupling the dye to these toxins via click chemistry, researchers can enhance their detection by techniques such as liquid chromatography-mass spectrometry (LC-MS), facilitating the discovery and quantification of previously uncharacterized harmful compounds. The high water solubility and low non-specific binding of Sulfo-cyanine3 azide are critical in these assays to ensure accurate and reliable results.

Computational Modeling and Simulation of Sulfo-Cyanine3 Azide (Potassium) Interactions

To accelerate the design of next-generation probes and to better understand their behavior in complex biological environments, researchers are increasingly turning to computational modeling and simulation. These in silico approaches provide valuable insights into the structure-property relationships of cyanine dyes and their interactions with biomolecules.

Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to predict the electronic structure and spectral properties of new Sulfo-cyanine3 azide derivatives. This allows for the rational design of dyes with specific absorption and emission characteristics before undertaking complex and time-consuming chemical synthesis.

Molecular dynamics (MD) simulations are used to investigate the dynamic behavior of Sulfo-cyanine3 azide when conjugated to biomolecules such as proteins and nucleic acids. These simulations can reveal how the local environment influences the dye's fluorescence and can help in designing bioconjugates where the dye's performance is optimized. For example, modeling the interaction of cyanine dyes with DNA can elucidate the preferred binding modes (e.g., intercalation vs. groove binding) and how these affect the fluorescent output.

| Computational Method | Application to Sulfo-Cyanine3 Azide Research | Insights Gained |

| Density Functional Theory (DFT) / Time-Dependent DFT (TD-DFT) | Prediction of electronic structure and spectral properties of novel derivatives. | Rational design of dyes with desired absorption/emission wavelengths and brightness. |

| Molecular Dynamics (MD) Simulations | Investigation of the conformational dynamics and interactions of dye-biomolecule conjugates. | Understanding of how the local environment affects fluorescence and stability; optimization of linker chemistry. |

| Molecular Docking | Prediction of the binding modes of Sulfo-cyanine3 azide-labeled ligands to their biological targets. | Elucidation of structure-activity relationships and aid in the design of targeted probes. |

Table 3: Computational Approaches in Sulfo-Cyanine3 Azide Research.

Collaborative and Interdisciplinary Research Opportunities

The continued advancement of Sulfo-cyanine3 azide and its applications is intrinsically linked to collaborative and interdisciplinary research. The interface of chemistry, biology, physics, and materials science provides a fertile ground for innovation.

Chemists are essential for designing and synthesizing novel derivatives with enhanced properties. Biologists can then apply these new probes to answer fundamental questions about cellular processes, disease mechanisms, and biomolecular interactions. Physicists and engineers play a crucial role in developing advanced imaging instrumentation and analytical methods that can fully exploit the capabilities of these improved fluorophores.

Exciting collaborative opportunities exist in areas such as the development of "theranostic" agents, which combine diagnostic imaging with therapeutic intervention. For instance, Sulfo-cyanine3 azide could be incorporated into a nanoparticle-based drug delivery system to simultaneously visualize the delivery of a therapeutic payload to a target tissue. In materials science, the unique photophysical properties of cyanine dyes are being explored for the development of novel sensors and optoelectronic devices, opening up avenues for collaboration beyond the life sciences.

The future of Sulfo-cyanine3 azide (potassium salt) research is bright and multifaceted. Through the concerted efforts of researchers across diverse disciplines, this versatile fluorescent probe is poised to play an even more significant role in advancing our understanding of the molecular world.

Q & A

Q. What computational tools are recommended for quantifying Sulfo-Cyanine3 azide signal-to-noise ratios in microscopy datasets?

- Answer: Use Fiji/ImageJ plugins like TrackMate for particle analysis or Coloc2 for co-localization studies. Normalize fluorescence intensity to background (e.g., unstained regions) .

Q. How should researchers address batch-to-batch variability in Sulfo-Cyanine3 azide performance?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.